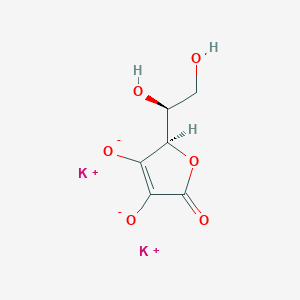
L-ascorbicacid2-sulfatedipotassiumsalt
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
L-ascorbic acid 2-sulfate dipotassium salt is a derivative of L-ascorbic acid (vitamin C). It is a white to off-white powder with the empirical formula C6H6K2O9S and a molecular weight of 332.37 g/mol . This compound is known for its antioxidant properties and is used in various scientific and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
L-ascorbic acid 2-sulfate dipotassium salt can be synthesized through the sulfation of L-ascorbic acid. The reaction typically involves the use of sulfur trioxide or chlorosulfonic acid as the sulfating agents. The reaction is carried out in an appropriate solvent, such as pyridine or dimethylformamide, under controlled temperature conditions to ensure the selective sulfation at the 2-position of the ascorbic acid molecule .
Industrial Production Methods
Industrial production of L-ascorbic acid 2-sulfate dipotassium salt involves large-scale sulfation processes, often using continuous flow reactors to maintain consistent reaction conditions. The product is then purified through crystallization or other separation techniques to achieve the desired purity and quality .
Analyse Des Réactions Chimiques
Types of Reactions
L-ascorbic acid 2-sulfate dipotassium salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form dehydroascorbic acid derivatives.
Reduction: It can be reduced back to L-ascorbic acid under certain conditions.
Substitution: The sulfate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or dithiothreitol are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
Oxidation: Dehydroascorbic acid derivatives.
Reduction: L-ascorbic acid.
Substitution: Various substituted ascorbic acid derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
L-ascorbic acid 2-sulfate dipotassium salt has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Studied for its role in cellular antioxidant mechanisms and its effects on cell signaling pathways.
Medicine: Investigated for its potential therapeutic effects, including its role in collagen synthesis and wound healing.
Industry: Used as an additive in food and cosmetic products for its antioxidant properties .
Mécanisme D'action
L-ascorbic acid 2-sulfate dipotassium salt exerts its effects primarily through its antioxidant properties. It donates electrons to neutralize reactive oxygen species (ROS) and reactive nitrogen species (RNS), thereby preventing oxidative damage to cellular components such as DNA, proteins, and lipids. The compound also regenerates other antioxidants, such as α-tocopherol, from their oxidized forms .
Comparaison Avec Des Composés Similaires
Similar Compounds
L-ascorbic acid (Vitamin C): The parent compound, known for its antioxidant properties and essential role in collagen synthesis.
L-ascorbic acid 2-phosphate: A stable derivative of L-ascorbic acid used in cosmetic and pharmaceutical formulations.
Dehydroascorbic acid: The oxidized form of L-ascorbic acid, which can be reduced back to the active form in biological systems
Uniqueness
L-ascorbic acid 2-sulfate dipotassium salt is unique due to its enhanced stability compared to L-ascorbic acid. The sulfate group provides additional protection against oxidation, making it a valuable compound for applications requiring prolonged antioxidant activity .
Propriétés
Formule moléculaire |
C6H6K2O6 |
|---|---|
Poids moléculaire |
252.30 g/mol |
Nom IUPAC |
dipotassium;(2R)-2-[(1S)-1,2-dihydroxyethyl]-5-oxo-2H-furan-3,4-diolate |
InChI |
InChI=1S/C6H8O6.2K/c7-1-2(8)5-3(9)4(10)6(11)12-5;;/h2,5,7-10H,1H2;;/q;2*+1/p-2/t2-,5+;;/m0../s1 |
Clé InChI |
NJNVJUOOGSMKTC-PQYRJTSOSA-L |
SMILES isomérique |
C([C@@H]([C@@H]1C(=C(C(=O)O1)[O-])[O-])O)O.[K+].[K+] |
SMILES canonique |
C(C(C1C(=C(C(=O)O1)[O-])[O-])O)O.[K+].[K+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(2-{[(6-Oxocyclohexa-2,4-dien-1-ylidene)methyl]amino}phenyl)arsonic acid](/img/structure/B13834447.png)
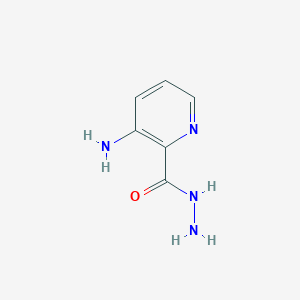
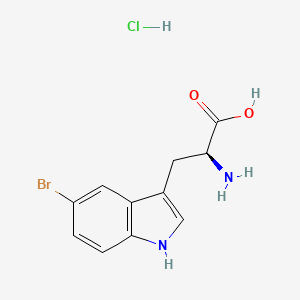
![2,2'-[(1R,2R,4R,5R)-Bicyclo[2.2.1]heptane-2,5-diylbis(nitrilomethylidyne)]bis[4,6-bis(1,1-dimethylethyl)phenol](/img/structure/B13834459.png)
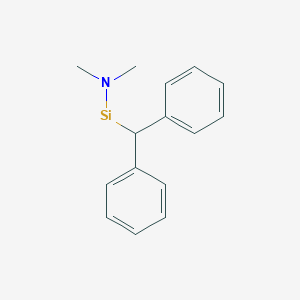
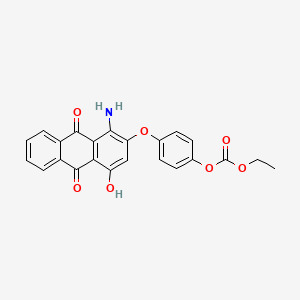
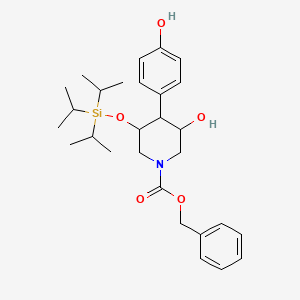
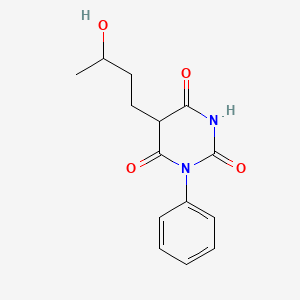
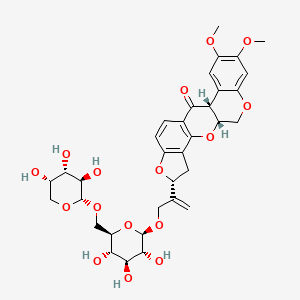
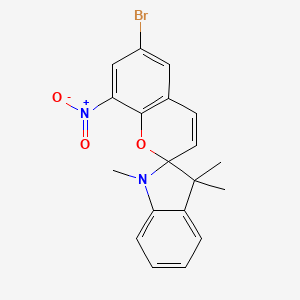
![5-[(Diaminomethylidene)amino]-2-(sulfanylmethyl)pentanethioic S-acid](/img/structure/B13834493.png)
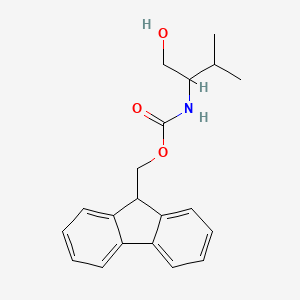
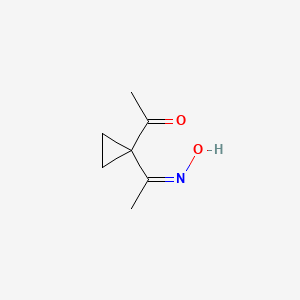
![(3E)-3-[(2E,4E)-1-hydroxy-4-methyl-6-[(1R,6R)-1,2,7-trimethyl-5-oxo-3,9,10-trioxatricyclo[4.3.1.02,4]decan-8-yl]hepta-2,4-dienylidene]pyrrolidine-2,4-dione](/img/structure/B13834503.png)
